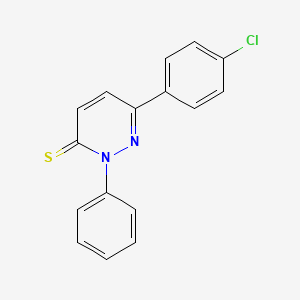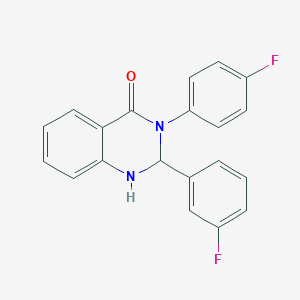![molecular formula C24H19BrN2O4 B11655013 N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide](/img/structure/B11655013.png)
N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z)-1-(1,3-benzodioxol-5-il)-3-(bencilamino)-3-oxoprop-1-en-2-il]-4-bromobenzamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un anillo de benzodioxol, un grupo bencilamino y una porción de bromobenzamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[(1Z)-1-(1,3-benzodioxol-5-il)-3-(bencilamino)-3-oxoprop-1-en-2-il]-4-bromobenzamida típicamente implica varios pasos:
Formación del anillo de benzodioxol: El anillo de benzodioxol se puede sintetizar mediante la ciclización de catecol con formaldehído en condiciones ácidas.
Introducción del grupo bencilamino: Este paso implica la reacción de bencilamina con un cloruro de ácido o anhídrido adecuado para formar el intermedio bencilamino.
Acoplamiento con la bromobenzamida: El paso final implica el acoplamiento del intermedio bencilamino con cloruro de 4-bromobenzoílo en presencia de una base como la trietilamina para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados para el control preciso de los parámetros de reacción sería esencial para mantener la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo bencilamino, lo que lleva a la formación de derivados de N-óxido.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo, convirtiéndolo en un alcohol.
Sustitución: El átomo de bromo en la porción de bromobenzamida puede ser sustituido por varios nucleófilos, lo que lleva a una amplia gama de derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden usar en condiciones básicas para reemplazar el átomo de bromo.
Productos Principales
Oxidación: Derivados de N-óxido.
Reducción: Derivados de alcohol.
Sustitución: Varias benzamidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede servir como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, este compuesto puede investigarse por su potencial como molécula bioactiva. Sus características estructurales sugieren que podría interactuar con varios objetivos biológicos, lo que la convierte en una candidata para el descubrimiento y desarrollo de fármacos.
Medicina
En la química medicinal, este compuesto podría explorarse por sus posibles propiedades terapéuticas. Su capacidad de sufrir varias modificaciones químicas permite el diseño de análogos con perfiles farmacológicos mejorados.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos con características de rendimiento mejoradas.
Mecanismo De Acción
El mecanismo de acción de N-[(1Z)-1-(1,3-benzodioxol-5-il)-3-(bencilamino)-3-oxoprop-1-en-2-il]-4-bromobenzamida dependería de su aplicación específica. En un contexto biológico, puede interactuar con enzimas o receptores, modulando su actividad. El anillo de benzodioxol y el grupo bencilamino podrían facilitar la unión a objetivos moleculares específicos, mientras que la porción de bromobenzamida podría mejorar su estabilidad y biodisponibilidad.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(1,3-Benzodioxol-5-il)-N-(1-bencil-4-piperidinil)amina
- N-Metil-1-(1,3-benzodioxol-5-il)-2-butanamina
- 1-(1,3-Benzodioxol-5-il)-2-(etilamino)butan-1-ona
Singularidad
En comparación con estos compuestos similares, N-[(1Z)-1-(1,3-benzodioxol-5-il)-3-(bencilamino)-3-oxoprop-1-en-2-il]-4-bromobenzamida destaca por la presencia de la porción de bromobenzamida, que puede influir significativamente en su reactividad química y actividad biológica. Esta característica única puede proporcionar ventajas en aplicaciones específicas, como una mayor afinidad de unión en química medicinal o propiedades de materiales mejoradas en aplicaciones industriales.
Propiedades
Fórmula molecular |
C24H19BrN2O4 |
|---|---|
Peso molecular |
479.3 g/mol |
Nombre IUPAC |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide |
InChI |
InChI=1S/C24H19BrN2O4/c25-19-9-7-18(8-10-19)23(28)27-20(24(29)26-14-16-4-2-1-3-5-16)12-17-6-11-21-22(13-17)31-15-30-21/h1-13H,14-15H2,(H,26,29)(H,27,28)/b20-12- |
Clave InChI |
QYZYBOWBHLNZJX-NDENLUEZSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCC3=CC=CC=C3)\NC(=O)C4=CC=C(C=C4)Br |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11654931.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
![6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11654951.png)
![(6Z)-6-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654953.png)
![4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11654964.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654967.png)
![2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11654969.png)
![6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11654971.png)

![(3-Chloro-1-benzothiophen-2-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11654991.png)

![(2E)-3-(3,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11655004.png)
![2-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11655009.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide](/img/structure/B11655011.png)
